molecular formula C8H13NSSi B14297917 Pyridine, 2-[(trimethylsilyl)thio]- CAS No. 112247-55-9

Pyridine, 2-[(trimethylsilyl)thio]-

Cat. No.: B14297917
CAS No.: 112247-55-9
M. Wt: 183.35 g/mol
InChI Key: GYZSMMKWTTYUGP-UHFFFAOYSA-N
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Description

Pyridine, 2-[(trimethylsilyl)thio]- is an organosilicon compound with the molecular formula C8H13NSi It is characterized by the presence of a pyridine ring substituted with a trimethylsilylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(trimethylsilyl)thio]- typically involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction scheme is as follows: [ \text{Pyridine} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{Pyridine, 2-[(trimethylsilyl)thio]-} + \text{HCl} ]

Industrial Production Methods: Industrial production methods for Pyridine, 2-[(trimethylsilyl)thio]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-[(trimethylsilyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The trimethylsilylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-[(trimethylsilyl)thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pyridine, 2-[(trimethylsilyl)thio]- involves its interaction with various molecular targets. The trimethylsilylthio group can act as a nucleophile, participating in reactions with electrophilic species. The pyridine ring can coordinate with metal ions, facilitating catalytic processes. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Pyridine, 2-(trimethylsilyl)-
  • Pyridine, 2-(methylthio)-
  • Pyridine, 2-(ethylthio)-

Comparison: Pyridine, 2-[(trimethylsilyl)thio]- is unique due to the presence of the trimethylsilylthio group, which imparts distinct chemical properties compared to other similar compounds. The trimethylsilyl group increases the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions.

Properties

CAS No.

112247-55-9

Molecular Formula

C8H13NSSi

Molecular Weight

183.35 g/mol

IUPAC Name

trimethyl(pyridin-2-ylsulfanyl)silane

InChI

InChI=1S/C8H13NSSi/c1-11(2,3)10-8-6-4-5-7-9-8/h4-7H,1-3H3

InChI Key

GYZSMMKWTTYUGP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)SC1=CC=CC=N1

Origin of Product

United States

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